molecular formula C7H8N2O2 B2375863 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid CAS No. 1548372-66-2

1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No. B2375863
M. Wt: 152.153
InChI Key: CCYSKSRSPSFWNP-UHFFFAOYSA-N
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Description

“1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid”, has been reported in the literature . Various methods have been used, including [3 + 2] cycloaddition reactions, condensations of ketones, aldehydes, and hydrazine monohydrochloride, and dehydrogenative coupling reactions .


Molecular Structure Analysis

The InChI code for “1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid” is 1S/C7H8N2O2/c10-6(11)7(2-3-7)9-5-1-4-8-9/h1,4-5H,2-3H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid” is a powder at room temperature . It has a molecular weight of 152.15 .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid plays a role in the synthesis of various pyrazole derivatives. A study by Xue et al. (2016) demonstrated the use of 1-cyanocyclopropane-1-carboxylates, reacting with arylhydrazines to afford 1,3,5-trisubstituted pyrazoles. This method provides access to a range of structurally diverse pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).

Chemical Transformation and Reaction Studies

Yıldırım et al. (2005) explored the transformation of 1H-pyrazole-3-carboxylic acid into various carboxamides and carboxylates, providing insights into the chemical reactivity and potential applications of these compounds in diverse chemical transformations (Yıldırım, Kandemirli, & Akçamur, 2005).

Advancements in Synthesis Methods

Research by Dong (2011) improved the synthesis method for 1H-pyrazole-4-carboxylic acid, highlighting advancements in the efficiency of producing related compounds (Dong, 2011).

Computational Studies and Synthesis

Shen et al. (2012) conducted computational studies on pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid. These studies offer insights into the molecular structure and properties of such compounds (Shen, Huang, Diao, & Lei, 2012).

Development of Novel Compounds

Wang et al. (2008) reported the synthesis of fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes, demonstrating the versatility of cyclopropane derivatives in synthesizing novel compounds (Wang, Xiang, Liu, Pan, & Dong, 2008).

Biological Activity Analysis

Shubhangi et al. (2019) conducted in silico studies and synthesized pyrazole derivatives, assessing their antimicrobial activities. This highlights the potential biological applications of these compounds (Shubhangi, Kumar, Kanagaraj, Lal, & Paul, 2019).

Scaleable Synthesis Methods

Wilson et al. (2009) developed a practical and efficient synthesis process for a nicotinic acid receptor agonist, indicating the industrial application of these chemical processes (Wilson et al., 2009).

Agricultural Applications

Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of an ethylene precursor in plants, linking these compounds to agricultural applications (Hoffman, Yang, & McKeon, 1982).

Multigram Synthesis and Industrial Application

Artamonov et al. (2010) developed a simple and efficient procedure for the multigram synthesis of cyclopropane-1-carboxylic acid derivatives, demonstrating its industrial scalability (Artamonov, Mykhailiuk, Voievoda, Volochnyuk, & Komarov, 2010).

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-pyrazol-1-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6(11)7(2-3-7)9-5-1-4-8-9/h1,4-5H,2-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYSKSRSPSFWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid

CAS RN

1548372-66-2
Record name 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
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